Hydrazine, monohydriodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

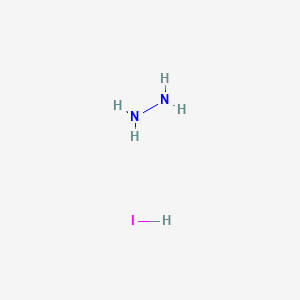

Hydrazine, monohydriodide, also known as this compound, is a useful research compound. Its molecular formula is H5IN2 and its molecular weight is 159.958 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Redox Reactions

Hydrazine monohydroiodide participates in redox reactions due to the reducing nature of the N2H5+ ion. Notable examples include:

Oxidation by Iodine

In acidic media, N₂H₅I reacts with iodine (I2) to produce nitrogen gas and iodide ions:

2I2+N2H5+→4I−+N2+5H+

Metal Reduction

N₂H₅I reduces metal ions (e.g., Cu²⁺, Ag⁺) to their elemental forms:

N2H5++2Ag+→N2+2Ag+5H+

This property is exploited in electroless plating and analytical chemistry .

Thermal Decomposition

Heating N₂H₅I triggers decomposition into volatile products:

3N2H5I→4NH3+N2+3HI

The pathway is influenced by temperature and catalytic surfaces (e.g., alumina). Decomposition is highly exothermic (ΔH<0) and can lead to explosive gas evolution .

Thermodynamic Data Table:

| Reaction | Products | Conditions |

|---|---|---|

| Thermal decomposition (200°C) | NH₃, N₂, HI | Catalytic surfaces |

| Oxidation by I2 (acidic) | N₂, I⁻, H⁺ | pH < 3, 25°C |

Hydrazone Formation

N₂H₅I reacts with carbonyl compounds (ketones/aldehydes) to form hydrazones, critical in organic synthesis:

R2C O+N2H5I→R2C NNH2+HI

This reaction is faster with aldehydes than ketones and is pH-dependent .

Iodination Reactions

Under basic conditions, N₂H₅I serves as an iodine source in vinyl iodide synthesis (Barton reaction):

R2C NNH2+I2baseR2C CHI+N2+H2O

This mechanism involves diazo intermediates and iodocarbonium ions .

Research Gaps and Challenges

Propiedades

Número CAS |

10039-55-1 |

|---|---|

Fórmula molecular |

H5IN2 |

Peso molecular |

159.958 g/mol |

Nombre IUPAC |

hydrazine;hydroiodide |

InChI |

InChI=1S/HI.H4N2/c;1-2/h1H;1-2H2 |

Clave InChI |

XLVPCRSPMUNYAD-UHFFFAOYSA-N |

SMILES |

NN.I |

SMILES canónico |

[NH3+]N.[I-] |

Key on ui other cas no. |

10039-55-1 |

Sinónimos |

Hydrazine iodide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.